molecular formula C7H13NO2 B151776 prop-2-enyl 2-amino-2-methylpropanoate CAS No. 127043-34-9

prop-2-enyl 2-amino-2-methylpropanoate

Cat. No.: B151776
CAS No.: 127043-34-9
M. Wt: 143.18 g/mol
InChI Key: WGTZLCLKDHIOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prop-2-enyl 2-amino-2-methylpropanoate is an ester derivative of the non-proteinogenic amino acid 2-amino-2-methylpropanoic acid (also known as α-aminoisobutyric acid). The compound features a prop-2-enyl (allyl) group esterified to the carboxylic acid moiety of the amino acid.

Properties

CAS No.

127043-34-9

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

prop-2-enyl 2-amino-2-methylpropanoate

InChI

InChI=1S/C7H13NO2/c1-4-5-10-6(9)7(2,3)8/h4H,1,5,8H2,2-3H3

InChI Key

WGTZLCLKDHIOHK-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OCC=C)N

Canonical SMILES

CC(C)(C(=O)OCC=C)N

Synonyms

Alanine, 2-methyl-, 2-propenyl ester (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-enyl 2-amino-2-methylpropanoate typically involves the esterification of alanine with 2-propenyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

prop-2-enyl 2-amino-2-methylpropanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

prop-2-enyl 2-amino-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of prop-2-enyl 2-amino-2-methylpropanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release alanine, which can then participate in various biochemical processes. The compound’s effects are mediated through its interactions with enzymes and receptors involved in metabolic pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Esters of 2-Amino-2-methylpropanoate

Prop-2-enyl 2-amino-2-methylpropanoate shares structural similarities with other esters of 2-amino-2-methylpropanoic acid. Key differences arise from the ester group, which influences solubility, stability, and reactivity:

Compound Name Ester Group Molecular Weight (g/mol) Solubility Applications
This compound Prop-2-enyl 158.17* Likely low water solubility Organic synthesis, polymer precursors
Ethyl 2-amino-2-methylpropanoate Ethyl 145.16 Polar solvents (e.g., ethanol) Peptide synthesis, pharmaceutical intermediates
tert-Butyl 2-amino-2-methylpropanoate tert-Butyl 159.20 Soluble in water/1% acetic acid Protected amino acid in solid-phase synthesis

*Calculated based on molecular formula (C₇H₁₂NO₂).

  • Reactivity : The allyl group in the target compound may undergo [2+2] photocycloadditions or allylic oxidation, unlike ethyl or tert-butyl esters .
  • Stability : tert-Butyl esters are hydrolysis-resistant under acidic conditions, whereas allyl esters are more prone to cleavage under radical or oxidative conditions.

Prop-2-enyl Esters with Different Acid Components

Prop-2-enyl esters of other acids exhibit distinct biological and chemical profiles:

Compound Name Acid Component Molecular Weight (g/mol) Key Property
Prop-2-enyl heptanoate Heptanoic acid 184.28 Nematicidal (89.7% mortality at 10 µL)
4-(Prop-2-enyl)-phenyl-3'-methylbutanoate 3'-Methylbutanoic acid 248.32* Phenylpropanoid derivative isolated from Pimpinella spp.

*Calculated based on molecular formula (C₁₅H₂₀O₃).

Research Findings

Natural Occurrence : Prop-2-enyl-substituted cysteine conjugates are found in garlic and onion extracts, where their formation depends on the plant’s alliinase activity. This highlights the natural prevalence of prop-2-enyl motifs in bioactive molecules .

Synthetic Utility : Allyl esters participate in regioselective [2+2] photocycloadditions, a reaction pathway that could be exploited for constructing complex frameworks from the target compound .

Biological Activity: Structural analogs like prop-2-enyl heptanoate show that allyl esters are potent nematicides, though the amino acid component in the target compound may alter pharmacokinetics .

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